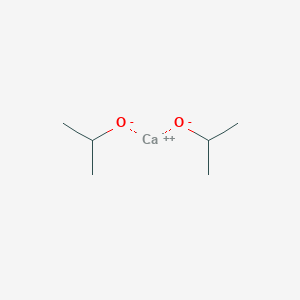

Calcium propan-2-olate

Overview

Description

Calcium propan-2-olate, also known as calcium isopropoxide, is a metal alkoxide with the CAS registry number 15571-51-4 . Its molecular formula is presumed to be Ca(OCH(CH₃)₂)₂, derived from the isopropoxide anion (C₃H₇O⁻) coordinated to a calcium cation. Metal alkoxides like this compound are typically hygroscopic and reactive toward protic solvents, making them valuable in sol-gel processes and esterification reactions.

Preparation Methods

Direct Synthesis via Reaction of Calcium Metal with Isopropanol

The most widely documented method for preparing calcium propan-2-olate involves the direct reaction of calcium metal with isopropanol () under controlled conditions. The reaction proceeds as follows:

3\text{H}7\text{OH} \rightarrow \text{Ca}(\text{O}-\text{i}-\text{Pr})2 + \text{H}2 \uparrow

This exothermic reaction requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of calcium or hydrolysis of the product . The process typically involves refluxing isopropanol with calcium metal shavings or granules at elevated temperatures (80–120°C) to ensure complete dissolution of the metal .

Key Parameters:

-

Temperature : Optimal yields are achieved between 90°C and 110°C, balancing reaction kinetics and thermal stability of the product .

-

Solvent Purity : Anhydrous isopropanol is critical to avoid side reactions with water, which can form calcium hydroxide impurities.

-

Reactor Design : Sealed systems with condensers are employed to manage hydrogen gas evolution and prevent moisture ingress.

Alternative Synthesis via Calcium Hydride and Isopropanol

An alternative route utilizes calcium hydride () as a precursor, reacting with isopropanol to yield this compound:

2 + 2 \, \text{C}3\text{H}7\text{OH} \rightarrow \text{Ca}(\text{O}-\text{i}-\text{Pr})2 + 2 \, \text{H}_2 \uparrow

This method benefits from the strong reducing properties of , which scavenges trace water and accelerates the reaction. However, the necessity for rigorous drying of reactants and equipment limits its industrial scalability .

Solvent-Mediated Synthesis and Purification

Recent advancements in metal alkoxide synthesis, as detailed in patent US6444862B1, highlight solvent-mediated approaches for improving product purity and solubility . While the patent focuses on potassium alkoxides, its principles are extrapolatable to calcium systems:

Process Overview:

-

Reaction in Hydrocarbon Solvents : Calcium metal is reacted with isopropanol in a non-polar solvent (e.g., heptane or toluene) to enhance mixing and heat distribution.

-

Distillation Isolation : Post-reaction, the solvent is removed via vacuum distillation, leaving behind purified this compound.

Table 1: Comparative Reaction Conditions for Alkoxide Synthesis

| Parameter | This compound (Proposed) | Potassium Alkoxide |

|---|---|---|

| Temperature (°C) | 90–110 | 110–130 |

| Pressure (atm) | 1.2–1.5 | >1.0 |

| Reaction Time (hours) | 4–6 | 2–3 |

| Solvent | Heptane/Toluene | Heptane |

Industrial-Scale Production Considerations

While laboratory-scale synthesis is well-established, scaling up poses challenges:

-

Heat Management : Exothermic reactions require jacketed reactors with coolant circulation to prevent thermal runaway.

-

Hydrogen Gas Handling : Explosion-proof equipment and gas scrubbing systems are mandatory for large-scale hydrogen emission.

Chemical Reactions Analysis

Types of Reactions

Calcium propan-2-olate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form calcium carbonate and acetone.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in an inert solvent such as tetrahydrofuran.

Substitution: Common reagents include alkyl halides and acyl chlorides. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products Formed

Oxidation: Calcium carbonate and acetone.

Reduction: Various reduced organic compounds depending on the substrate.

Substitution: Various substituted organic compounds depending on the reagents used.

Scientific Research Applications

Calcium propan-2-olate has a wide range of applications in scientific research, including:

Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: It is used in the preparation of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of calcium propan-2-olate involves the transfer of the isopropoxide group to the substrate. This transfer is facilitated by the calcium ion, which acts as a Lewis acid and stabilizes the transition state. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in the oxidation of alcohols, the calcium ion coordinates with the oxygen atom of the alcohol, facilitating the transfer of the isopropoxide group and the formation of the oxidized product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sodium Propan-2-olate (Sodium Isopropoxide)

CAS Number: Not explicitly provided in evidence, but synonyms include "Sodium Propan-2-Olate" . Molecular Formula: C₃H₇NaO Molecular Weight: 82.08 g/mol . Physical Properties:

- Density: 0.9 g/cm³

- Boiling Point: 73°C at 760 mmHg

- Melting Point: 70–75°C

- Flash Point: -19°C (highly flammable) .

Hazards : Classified as flammable (GHS02) and corrosive (GHS05), with risks of ignition and skin corrosion .

Comparison with Calcium Propan-2-olate :

- Sodium propan-2-olate has a significantly lower molecular weight (82.08 vs. ~160.28 g/mol estimated for this compound) due to the lighter sodium ion.

- Sodium’s lower flash point (-19°C) indicates higher flammability than calcium derivatives, which may exhibit greater thermal stability due to calcium’s larger ionic radius and stronger metal-oxygen bonds .

Strontium Propan-2-olate (Strontium Isopropoxide)

CAS Number : 88863-33-6 .

Molecular Formula : Sr(OCH(CH₃)₂)₂

Molecular Weight : ~207.82 g/mol (estimated: Sr = 87.62 + 2 × C₃H₇O⁻ ≈ 207.82).

Physical Properties :

- Hazard Class: 4.2 (flammable solids) .

Hazards : - Flammable (GHS02) and corrosive (GHS05), with risks of severe skin burns (H314) .

Comparison with this compound :

- Strontium’s larger ionic radius compared to calcium may result in lower reactivity but similar solubility profiles in non-polar solvents.

- Both compounds share hazards related to flammability and corrosivity, though calcium derivatives are less studied in the provided evidence.

Calcium, Aluminum Propan-2-olate (Mixed Metal Alkoxide)

CAS Number : 23275-27-6 .

Molecular Formula : C₂₄H₅₆Al₂CaO₈

Molecular Weight : 566.74 g/mol .

Hazards :

Comparison with this compound :

- The aluminum-calcium mixed alkoxide has a complex structure and higher molecular weight (566.74 vs. ~160.28 g/mol for this compound), likely enhancing its thermal stability for specialized applications.

- The presence of aluminum may modify its Lewis acidity, broadening catalytic utility compared to pure calcium derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing high-purity Calcium propan-2-olate, and what precautions are necessary to ensure reproducibility?

this compound, a metal alkoxide, is typically synthesized via the reaction of calcium metal or calcium hydride with isopropanol under anhydrous conditions. A reflux setup under inert gas (e.g., argon) is critical to prevent hydrolysis, as alkoxides are highly moisture-sensitive . Detailed experimental protocols should specify solvent purity, reaction temperature, and quenching methods. Post-synthesis, vacuum distillation or sublimation may be employed for purification. For reproducibility, document inert atmosphere procedures, solvent drying techniques (e.g., molecular sieves), and characterization data (e.g., elemental analysis, FTIR for alkoxide bonds) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key methods include:

- FTIR : To identify the Ca–O stretching vibration (~400–500 cm⁻¹) and isopropoxide ligand bands (C–O at ~1100 cm⁻¹) .

- X-ray Diffraction (XRD) : Single-crystal XRD is preferred for structural elucidation. Refinement using programs like SHELXL ensures accurate determination of bond lengths and angles .

- NMR : Solid-state <sup>13</sup>C NMR can resolve ligand environments, though sensitivity to moisture requires sealed rotors . Always cross-validate results with elemental analysis (e.g., ICP-OES for calcium content) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement of this compound derivatives?

Discrepancies in XRD data (e.g., thermal motion artifacts or twinning) require rigorous validation:

- Use SHELXL ’s TWIN and BASF commands to model twinned crystals .

- Compare experimental bond lengths/angles with DFT-calculated values to identify outliers.

- Employ Hirshfeld surface analysis to assess intermolecular interactions that may distort geometry . Document refinement parameters (R-factors, residual density) and include raw data in supplementary materials for peer review .

Q. What experimental design strategies mitigate hydrolysis of this compound in solution-phase reactions?

Hydrolysis can be minimized by:

- Solvent Selection : Use dry, aprotic solvents (e.g., THF, toluene) pre-dried over sodium/benzophenone .

- Glovebox Techniques : Conduct reactions in moisture-free environments (<0.1 ppm H2O) .

- In Situ Monitoring : Track reaction progress via <sup>1</sup>H NMR or Raman spectroscopy to detect early hydrolysis byproducts . Include control experiments in publications to demonstrate stability under reported conditions .

Q. How should researchers address variability in catalytic performance of this compound in organic transformations?

Variability often stems from ligand decomposition or trace moisture. Methodological solutions include:

- Precatalyst Activation : Heat-treated samples to remove residual solvents or ligands .

- Kinetic Studies : Use stopped-flow techniques to compare reaction rates across batches .

- Surface Analysis : XPS or SEM-EDS to assess surface oxidation or contamination . Statistical tools (e.g., ANOVA) can quantify batch-to-batch differences and identify critical purity thresholds .

Q. Methodological Considerations

Q. What are the best practices for reporting this compound data in peer-reviewed journals?

Follow IUPAC nomenclature and journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Experimental Section : Detail synthesis conditions (temperature, atmosphere), purification steps, and characterization data .

- Supporting Information : Provide raw crystallographic files (.cif), spectral traces, and reproducibility checks (e.g., duplicate runs) .

- Data Contradictions : Explicitly discuss anomalies (e.g., unexpected byproducts) and their implications .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

Properties

CAS No. |

15571-51-4 |

|---|---|

Molecular Formula |

C3H8CaO |

Molecular Weight |

100.17 g/mol |

IUPAC Name |

calcium;propan-2-olate |

InChI |

InChI=1S/C3H8O.Ca/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

QGIBZFSTNXSGAP-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].[Ca+2] |

Canonical SMILES |

CC(C)O.[Ca] |

Key on ui other cas no. |

15571-51-4 |

Pictograms |

Flammable; Corrosive |

Synonyms |

2-Propanol Calcium Salt; Isopropyl Alcohol Calcium Salt; Calcium isopropylate; Diisopropoxy calcium |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.